(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid
Overview
Description
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid: . It is characterized by the presence of a phenyl group attached to an acetic acid moiety, which is further linked to a piperidine ring with a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid typically involves the following steps:
Boc Protection: : The amino group of piperidine is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine.
Phenyl Acylation: : The protected piperidine is then reacted with phenyl acetic acid chloride in the presence of a suitable base to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid: can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The Boc-protected amino group can be reduced to form the corresponding amine.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives, such as phenylglyoxylic acid.
Reduction: : Piperidine derivatives with free amino groups.
Substitution: : Substituted piperidines with various functional groups.
Scientific Research Applications
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand protein interactions and enzyme activities.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can interact with various receptors and enzymes, while the piperidine ring can form hydrogen bonds and other non-covalent interactions with biological molecules. The Boc-protected amino group can be deprotected under acidic conditions to release the free amine, which can further interact with biological targets.
Comparison with Similar Compounds
(4-n-Boc-amino-piperidin-1-yl)-phenyl-acetic acid: can be compared with other similar compounds, such as:
Phenylacetic acid: : Lacks the piperidine ring and Boc-protected amino group.
Piperidine derivatives: : May lack the phenyl group or the acetic acid moiety.
Boc-protected amines: : May lack the phenyl group or the piperidine ring.
The uniqueness of This compound lies in its combination of the phenyl group, piperidine ring, and Boc-protected amino group, which provides a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-14-9-11-20(12-10-14)15(16(21)22)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZMQRZINKLLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661471 | |
Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-59-3 | |
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-phenyl-1-piperidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886363-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-59-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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